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  • Product: Methyl 3-nitroisoxazole-5-carboxylate
  • CAS: 40995-06-0

Core Science & Biosynthesis

Foundational

Methyl 3-nitroisoxazole-5-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-nitroisoxazole-5-carboxylate in Organic Solvents Introduction In the landscape of pharmaceutical and agrochemical research, the isoxazole scaffold is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methyl 3-nitroisoxazole-5-carboxylate in Organic Solvents

Introduction

In the landscape of pharmaceutical and agrochemical research, the isoxazole scaffold is a cornerstone for the development of novel bioactive molecules.[1][2] Methyl 3-nitroisoxazole-5-carboxylate, a derivative of this important heterocyclic system, presents a unique combination of functional groups that makes it a valuable intermediate in organic synthesis.[3] The nitro group, ester moiety, and the isoxazole ring itself all contribute to the compound's chemical personality and, critically, its solubility profile.

The solubility of an active pharmaceutical ingredient (API) or an intermediate in organic solvents is a fundamental physical property that governs every stage of its lifecycle, from synthesis and purification to formulation and bioavailability.[4][5] Understanding and quantifying solubility is not merely an academic exercise; it is a critical-path activity in process chemistry and drug development that can dictate the feasibility and efficiency of a synthetic route and the ultimate performance of a drug product.[6]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in work with methyl 3-nitroisoxazole-5-carboxylate. While specific, quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for its determination. We will delve into the theoretical underpinnings that influence its solubility, provide a detailed, field-proven experimental protocol for its measurement, and offer insights into the interpretation of the resulting data.

Theoretical Considerations: Predicting Solubility Behavior

The adage "like dissolves like" remains a powerful guiding principle in solubility science.[7] The polarity of both the solute and the solvent are the primary determinants of solubility. The molecular structure of methyl 3-nitroisoxazole-5-carboxylate offers several clues to its expected solubility behavior:

  • The Isoxazole Ring: The isoxazole ring, with its nitrogen and oxygen heteroatoms, introduces polarity to the molecule. This inherent polarity suggests a degree of solubility in polar solvents.[8]

  • The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. Its presence is expected to enhance the compound's affinity for polar solvents.

  • The Methyl Ester Group (-COOCH3): The methyl ester group also contributes to the overall polarity of the molecule and provides a site for hydrogen bond acceptance.

  • Overall Molecular Profile: While the functional groups are polar, the overall molecule is of a moderate size. In homologous series, as the carbon chain length increases, water solubility tends to decrease.[9][10] While not directly applicable here, it highlights the balance between polar functional groups and the nonpolar hydrocarbon backbone.

Based on these features, it is reasonable to hypothesize that methyl 3-nitroisoxazole-5-carboxylate will exhibit greater solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. Solvents such as acetone, ethyl acetate, acetonitrile, and lower-chain alcohols are likely to be effective at dissolving this compound. Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be limited.

Experimental Determination of Solubility: The Gold Standard

The most reliable method for determining the equilibrium solubility of a solid in a liquid is the static isothermal equilibration method, often referred to as the "shake-flask" method.[11] This technique involves agitating an excess of the solid solute with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value, indicating that the solution is saturated.

Experimental Protocol

Objective: To determine the equilibrium solubility of methyl 3-nitroisoxazole-5-carboxylate in a selection of organic solvents at a specified temperature (e.g., 298.15 K or 25 °C).

Materials:

  • Methyl 3-nitroisoxazole-5-carboxylate (crystalline, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Sealed amber glass vials with screw caps

  • Constant temperature water bath or incubator with agitation capabilities (e.g., orbital shaker)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Solvent Vials: Add a known volume or mass of each selected organic solvent to separate, labeled amber glass vials.

  • Addition of Solute: Add an excess amount of crystalline methyl 3-nitroisoxazole-5-carboxylate to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with the solid phase has been achieved.

  • Equilibration: Tightly seal the vials and place them in a constant temperature bath or incubator set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Sample Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of methyl 3-nitroisoxazole-5-carboxylate.

  • Data Calculation: From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.

Expert Insights & Self-Validating Systems
  • Why excess solid? The presence of undissolved solid is a visual confirmation that the solution is saturated. Without it, you may be measuring the solubility of a subsaturated solution.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.

  • Why agitation? Agitation increases the surface area of the solid in contact with the solvent, which accelerates the rate of dissolution and helps the system reach equilibrium faster.

  • Why filtration? Any suspended solid particles in the sample will lead to an overestimation of the solubility. A 0.45 µm filter is typically sufficient to remove fine particles.

  • Why a validated analytical method? The accuracy of your solubility data is directly dependent on the accuracy of your analytical method for quantification. A validated method ensures that you are measuring the concentration of your target compound accurately and reliably.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_vial Add Solvent to Vial add_solute Add Excess Solute prep_vial->add_solute agitate Agitate at Constant Temperature add_solute->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the static isothermal equilibration method.

Factors Influencing Solubility: A Conceptual Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors solubility Solubility of Methyl 3-nitroisoxazole-5-carboxylate polarity Polarity (Isoxazole, Nitro, Ester) solubility->polarity influenced by h_bond Hydrogen Bonding (Acceptor Sites) solubility->h_bond influenced by size Molecular Size & Shape solubility->size influenced by crystal Crystal Lattice Energy solubility->crystal influenced by solvent_polarity Solvent Polarity solubility->solvent_polarity dependent on solvent_h_bond Solvent H-Bonding (Donor/Acceptor) solubility->solvent_h_bond dependent on temp Temperature solubility->temp affected by pressure Pressure (for gaseous solutes) solubility->pressure affected by

Caption: Key factors influencing the solubility of an organic compound.

Data Presentation: A Template for Your Results

Once you have performed the experiments, the data should be compiled into a clear and organized format. The following table provides a template for presenting your quantitative solubility data.

Solvent Category Solvent Solubility at 298.15 K (mg/mL) Solubility at 298.15 K (mol/L) Mole Fraction (x)
Alcohols Methanol
Ethanol
1-Propanol
2-Propanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Isopropyl Acetate
Ethers Tetrahydrofuran
Diethyl Ether
Nitriles Acetonitrile
Halogenated Dichloromethane
Chloroform
Aromatics Toluene
Alkanes n-Hexane

Conclusion

While this guide does not provide a pre-existing table of solubility data for methyl 3-nitroisoxazole-5-carboxylate, it equips the researcher with a far more valuable asset: the knowledge and methodology to generate this critical data in-house. By understanding the theoretical principles that govern solubility and by implementing a robust and self-validating experimental protocol, scientists and engineers can confidently determine the solubility profile of this compound in any solvent system of interest. This foundational data is indispensable for the rational design of synthetic processes, purification strategies, and ultimately, the successful development of new chemical entities for the betterment of science and society.

References

  • Vertex AI Search. (n.d.). Isoxazole - Solubility of Things.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • American Elements. (n.d.). 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid.
  • ResearchGate. (n.d.). Scheme of synthesis of methyl 3-methyl-4-nitroisothiazole-5-carboxylate....
  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem.
  • Kumar, V., & Aggarwal, M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 4(2), 173-186.
  • MDPI. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors.
  • ACS Publications. (2020, February 10). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry.
  • ChemScene. (n.d.). Methyl 5-methyl-4-((3-nitro-1h-pyrazol-1-yl)methyl)isoxazole-3-carboxylate.
  • Chem-Impex. (n.d.). Methyl 3-hydroxyisoxazole-5-carboxylate.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Springer. (2018, September 6). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania.
  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents.
  • Organic Syntheses. (2017, November 24). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC.
  • MDPI. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • SIELC Technologies. (2018, May 16). Methyl 3-methylisoxazole-5-carboxylate.
  • Thermo Fisher Scientific. (n.d.). Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g.

Sources

Exploratory

Introduction: The Dichotomy of Reactivity and Stability in Nitroisoxazole Esters

An In-Depth Technical Guide to the Thermodynamic Stability of Nitroisoxazole Ester Derivatives For Researchers, Scientists, and Drug Development Professionals The isoxazole ring system, a five-membered heterocycle contai...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Nitroisoxazole Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] The introduction of a nitro (-NO₂) group onto this scaffold creates nitroisoxazoles, compounds that are often explored for their unique electronic properties and potential as high-energy materials.[2] When further functionalized with an ester moiety, the resulting nitroisoxazole ester derivatives emerge as a class of molecules with a finely balanced, and often competing, set of characteristics.

In drug development, the isoxazole core can enhance physicochemical properties, while the ester group is frequently employed as a prodrug strategy to improve bioavailability, with the expectation that it will be hydrolyzed in vivo to release the active carboxylic acid.[3] Conversely, in materials science, the combination of the nitro group and the heterocyclic ring points towards energetic properties, where controlled decomposition is the desired outcome.[4]

For both applications, thermodynamic stability is not merely a parameter to be measured; it is the central characteristic that dictates a molecule's utility, safety, and shelf-life. An improperly designed pharmaceutical derivative may degrade before reaching its target, while an energetic material must remain stable under storage conditions yet perform reliably upon initiation. This guide provides a deep dive into the theoretical underpinnings, experimental evaluation, and predictive modeling of the thermodynamic stability of nitroisoxazole ester derivatives, offering a framework for the rational design and handling of these versatile compounds.

Section 1: Experimental Assessment of Thermal Stability

To quantitatively assess thermodynamic stability, a suite of thermoanalytical techniques is employed. These methods subject a material to a controlled temperature program and measure the resulting physical and chemical changes. The choice of technique is dictated by the specific information required, whether it be transition temperatures, mass loss, or heat flow.

Core Thermoanalytical Techniques
  • Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for stability screening.[5] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of exothermic events, such as decomposition, and provides the peak decomposition temperature (Tₚ) and the enthalpy of decomposition (ΔHdec). Because of its sensitivity to thermal events, it is an excellent primary tool for initial hazard assessment.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for understanding decomposition mechanisms by quantifying mass loss, identifying the number of decomposition steps, and providing information about the volatility of the degradation products. When coupled with spectroscopy (e.g., TGA-FTIR or TGA-MS), it can identify the gaseous species evolved during decomposition.[6]

  • Differential Thermal Analysis (DTA): DTA is a predecessor to DSC and measures the temperature difference between a sample and an inert reference.[6] It detects thermal events like melting and decomposition but is generally less quantitative for enthalpy changes compared to modern heat-flux DSC instruments.[7]

The Causality Behind Experimental Design

The overarching goal is to build a thermal profile of the molecule. We don't just want to know if it decomposes, but how and when. A typical workflow begins with DSC to screen for the onset of decomposition. A sharp, energetic exotherm at a low temperature is an immediate red flag for instability. TGA is then used to correlate this thermal event with mass loss. A decomposition event with little to no mass loss might suggest an isomerization or polymerization, whereas significant mass loss points to fragmentation into volatile products.

For a more profound kinetic understanding, particularly for energetic materials, DSC experiments are often run at multiple heating rates (e.g., 2, 5, 10, and 20 °C/min). The shift in the peak decomposition temperature (Tₚ) with the heating rate allows for the calculation of the activation energy (Eₐ) of decomposition using methods like the Kissinger equation.[5] A high activation energy implies that the decomposition process has a significant energy barrier, suggesting greater kinetic stability.

Experimental Protocol: Determining Activation Energy with DSC (Kissinger Method)

This protocol outlines a self-validating system for determining the kinetic parameters of decomposition. The repetition at multiple heating rates and the linear regression analysis provide internal consistency checks on the data quality.

  • Sample Preparation: Accurately weigh 1-2 mg of the nitroisoxazole ester derivative into a hermetically sealed aluminum DSC pan. Using a small sample mass minimizes thermal gradients within the sample.[6]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 5 °C/min) to a final temperature well beyond the decomposition event (e.g., 350 °C).

    • Use an inert purge gas (e.g., nitrogen at 50 mL/min) to maintain a consistent atmosphere and remove decomposition products.

  • Data Collection: Record the heat flow as a function of temperature. Identify the peak temperature (Tₚ, in Kelvin) of the primary exothermic decomposition event.

  • Iteration: Repeat steps 1-4 for a series of different heating rates (φ), for instance, 2, 5, 10, 15, and 20 °C/min. A minimum of 3-5 heating rates is required for a reliable Kissinger analysis.

  • Kinetic Analysis (Kissinger Equation):

    • The Kissinger equation relates the heating rate (φ) to the peak decomposition temperature (Tₚ): ln(φ / Tₚ²) = ln(AR / Eₐ) - Eₐ / (R * Tₚ)[5]

    • Where:

      • φ = heating rate (K/min)

      • Tₚ = peak decomposition temperature (K)

      • Eₐ = activation energy (J/mol)

      • R = ideal gas constant (8.314 J/mol·K)

      • A = pre-exponential factor

    • Plot ln(φ / Tₚ²) versus 1/Tₚ. The data should form a straight line.

    • Perform a linear regression. The activation energy (Eₐ) is calculated from the slope of the line (Slope = -Eₐ/R).

G cluster_prep Sample Preparation cluster_dsc DSC Analysis Workflow cluster_analysis Kinetic Analysis Prep Weigh 1-2 mg of Nitroisoxazole Ester Seal Seal in Hermetic DSC Pan Prep->Seal Load Load Sample & Reference into DSC Cell Seal->Load Program Run Thermal Program (Heating Rate φ) Load->Program Record Record Heat Flow vs. Temp Program->Record Identify Identify Peak Temp (Tp) Record->Identify Repeat Repeat for Multiple Heating Rates (φ) Identify->Repeat Plot Plot ln(φ/Tp²) vs. 1/Tp Repeat->Plot Calculate Calculate Ea from Slope (Kissinger Method) Plot->Calculate Result Activation Energy (Ea) & Thermal Profile Calculate->Result

Section 2: Computational Modeling for Predictive Stability Analysis

While experimental methods provide definitive data on existing compounds, computational chemistry offers a powerful predictive tool to assess the stability of molecules before they are synthesized. This is particularly crucial when dealing with potentially energetic materials, where safety is paramount. Density Functional Theory (DFT) is a widely used method for these calculations.[8][9]

The Rationale for a Computational Approach

The primary motivation for using computational models is predictive power and safety. By calculating fundamental thermodynamic properties, we can screen large libraries of virtual compounds and prioritize the synthesis of those with the most promising stability profiles. Key parameters that correlate with thermodynamic stability include:

  • Heat of Formation (HOF): HOF is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For energetic materials, a higher positive HOF often indicates a greater energy content and potentially lower stability.[8]

  • Bond Dissociation Energy (BDE): BDE is the energy required to homolytically cleave a specific bond. The weakest bond in the molecule, often referred to as the "trigger linkage," is typically the initiation site for thermal decomposition. Calculating the BDE for susceptible bonds (e.g., the C-NO₂ or ring N-O bonds) provides direct insight into kinetic stability. A lower BDE suggests the molecule will begin to decompose at a lower temperature.[8]

G cluster_input Input cluster_dft DFT Calculation cluster_output Analysis & Prediction Structure Propose Molecular Structure of Nitroisoxazole Ester Derivative Optimize Geometry Optimization Structure->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Single Point Energy Calculation Frequency->Energy HOF Calculate Heat of Formation (HOF) Energy->HOF BDE Calculate Bond Dissociation Energy (BDE) of Trigger Linkages Energy->BDE Stability Predict Thermodynamic & Kinetic Stability HOF->Stability BDE->Stability

Section 3: Structural Arbiters of Stability

The thermodynamic stability of a nitroisoxazole ester derivative is not governed by a single feature but is a complex interplay between the isoxazole ring, the nitro substituent(s), the ester functionality, and other groups on the molecule.

FeatureInfluence on StabilityRationale
Isoxazole Ring Moderately StablilizingThe aromatic character of the isoxazole ring provides a degree of inherent stability. However, the N-O bond is relatively weak and can be a site for ring-opening reactions, a known degradation pathway for some isoxazole-containing pharmaceuticals.[10]
Nitro (-NO₂) Group Highly DestabilizingThe nitro group is an explosophore. The C-NO₂ bond is often the weakest link in the molecule (a "trigger bond"), making it the likely initiation point for thermal decomposition. Its strong electron-withdrawing nature also activates the ring, potentially making it more susceptible to nucleophilic attack.[4]
Ester (-COOR) Group Potential LiabilityThe ester linkage is primarily susceptible to chemical (hydrolytic) degradation, especially under acidic or basic conditions.[3] While generally stable thermally, its presence can offer alternative, lower-energy degradation pathways compared to C-NO₂ bond scission, particularly if the "R" group can form a stable carbocation.
Substituents Modulating EffectElectron-withdrawing groups (e.g., halogens, additional nitro groups) can further destabilize the molecule by increasing its energy content and withdrawing electron density, weakening key bonds.[11] Conversely, electron-donating groups may offer some stabilization. Steric hindrance around the nitro group can sometimes increase kinetic stability by impeding intermolecular interactions that could initiate decomposition.

Section 4: Postulated Degradation Pathways

Understanding potential degradation pathways is essential for designing stable formulations and defining safe handling procedures. For nitroisoxazole esters, two primary pathways are of concern: thermal decomposition and hydrolysis.

Thermal Decomposition

The most probable initiation step for thermal decomposition is the homolytic cleavage of the weakest bond. In most nitro-heterocycles, this is the C-NO₂ bond, leading to the formation of a radical pair. This initial step is followed by a complex cascade of radical reactions, leading to the evolution of gaseous products like N₂, CO, CO₂, and H₂O. An alternative pathway could involve the cleavage of the weaker endocyclic N-O bond, leading to ring-opening.

Hydrolytic Degradation

The ester functionality is a prime target for hydrolysis, which can be catalyzed by acid or base. This pathway would lead to the formation of the corresponding nitroisoxazole carboxylic acid and an alcohol. While this is a chemical stability issue rather than a thermal one, it is critical for pharmaceutical applications where the compound is exposed to aqueous environments. The pH-stability profile is therefore a crucial dataset for any drug development candidate.[10]

G cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolytic Degradation Parent Nitroisoxazole Ester CNO2_Cleavage C-NO₂ Bond Cleavage (Radical Formation) Parent->CNO2_Cleavage High Temp (Δ) Ring_Opening N-O Ring Cleavage Parent->Ring_Opening High Temp (Δ) Ester_Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Parent->Ester_Hydrolysis H₂O, H⁺/OH⁻ Cascade Radical Cascade Reactions Gases Gaseous Products (N₂, CO₂, H₂O) Products Nitroisoxazole Carboxylic Acid + Alcohol Ester_Hydrolysis->Products

Conclusion

The thermodynamic stability of nitroisoxazole ester derivatives is a multifaceted property crucial for their safe and effective application in both medicine and materials science. A comprehensive understanding requires a synergistic approach, combining robust experimental evaluation through techniques like DSC and TGA with the predictive power of computational modeling. By carefully analyzing the interplay of the isoxazole ring, the energetic nitro group, and the chemically labile ester function, researchers can rationally design molecules with tailored stability profiles. This integrated strategy not only accelerates the development of novel compounds but also establishes a foundation of safety and reliability, ensuring that these potent molecules fulfill their intended purpose, whether it be healing or high performance.

References

  • ResearchGate. (n.d.). Isoxazolines from Nitro Compounds: Synthesis and Applications. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved February 15, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved February 15, 2026, from [Link]

  • PubMed. (2025). Spectroscopic and nonlinear optical investigations of nitroisoxazoles: host-guest interactions with β-cyclodextrin and DFT-supported stability analysis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. Retrieved February 15, 2026, from [Link]

  • PMC. (2024). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Retrieved February 15, 2026, from [Link]

  • PMC. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved February 15, 2026, from [Link]

  • Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 1 A survey of the thermal stability of energetic materials. Retrieved February 15, 2026, from [Link]

  • Lawrence Livermore National Laboratory. (2019). Study on stability of highly energetic materials. Retrieved February 15, 2026, from [Link]

  • Bentham Science. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Retrieved February 15, 2026, from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved February 15, 2026, from [Link]

  • PubMed. (2009). Computational study of the acid dissociation of esters and lactones. A case study of diketene. Retrieved February 15, 2026, from [Link]

  • PubMed. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation pathways of nitrobenzene (adapted from Ju and Parales[7]). Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Additivity in both thermodynamic stability and thermal transition temperature for rubredoxin chimeras via hybrid native partitioning. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved February 15, 2026, from [Link]

Sources

Foundational

The Nitro-Isoxazole Core: Electronic Topography and Synthetic Utility

Topic: Electronic Properties of the Nitro Group in Isoxazole Rings Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The introduction of a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of the Nitro Group in Isoxazole Rings Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a nitro group (


) onto the isoxazole ring represents a fundamental inversion of the heterocycle's electronic personality. While the parent isoxazole is characterized by a nucleophilic C-4 position susceptible to electrophilic attack, the nitro-isoxazole moiety—particularly 4-nitroisoxazole  and 5-nitroisoxazole —functions as an electron-deficient electrophile. This guide analyzes the electronic perturbations caused by the nitro group, detailing how these effects dictate reactivity patterns (nucleophilic aromatic substitution, ring cleavage, and reduction) and providing validated protocols for their manipulation in medicinal chemistry.

Electronic Structure & Substituent Effects

The Electronic Inversion

Isoxazole is a


-excessive heteroaromatic system, though less so than furan or pyrrole due to the electronegative oxygen and nitrogen atoms.
  • Parent Isoxazole: High electron density at C-4 . Reacts with electrophiles (nitration, halogenation).

  • Nitroisoxazole: The

    
     group is a strong electron-withdrawing group (EWG) via both inductive (
    
    
    
    ) and resonance (
    
    
    ) effects.
Position-Dependent Perturbations
Position of

Electronic ConsequenceReactivity Implication
C-4 (Beta) Maximizes resonance withdrawal from the O-N bond. Creates a "push-pull" system if electron-donating groups (EDGs) are at C-3/C-5.Deactivates ring toward further electrophilic attack; activates C-5 for nucleophilic attack.
C-5 (Alpha) Strong inductive withdrawal from the adjacent Oxygen. Makes the N-O bond highly labile.Highly susceptible to

(displacement of

or adjacent leaving groups); prone to base-catalyzed ring opening.
C-3 (Alpha) Inductive withdrawal from Nitrogen.Less common; often leads to ring cleavage or rearrangement.
NMR Spectroscopic Signatures ( )

The nitro group induces significant deshielding (downfield shift) at the ipso carbon and affects adjacent carbons through field effects.

Table 1: Representative


 NMR Shifts (in 

)
Note: Values are approximate and dependent on solvent/concentration.
Carbon AtomParent Isoxazole (

ppm)
4-Nitroisoxazole (

ppm)
Shift (

)
Interpretation
C-3 ~148.0~150 - 155+2 to +7Inductive deshielding by adjacent EWG.
C-4 ~103.0~130 - 135+30 (Significant) Direct attachment of EWG (Ipso effect).
C-5 ~158.0~160 - 165+2 to +7Reduced electron density facilitates nucleophilic attack.

Mechanistic Pathways & Reactivity[1][2]

The nitro group dictates two primary reaction manifolds: Nucleophilic Aromatic Substitution (


)  and Reductive Transformations .
Nucleophilic Aromatic Substitution ( )

Unlike benzene, where ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 requires forcing conditions, nitroisoxazoles (especially 5-nitro) react mildly. The nitro group stabilizes the Meisenheimer-like anionic intermediate.[1]
  • Pathway: Addition-Elimination.

  • Leaving Group: The nitro group itself can act as a leaving group (denitration) in 5-nitroisoxazoles, or it can activate a halogen at the 5-position.

Visualization of Reactivity Pathways

NitroIsoxazolePathways Start 4-Nitroisoxazole (Electrophilic Core) Path1 Reduction (Fe/AcOH or Pd/C) Start->Path1 Path2 Nucleophilic Attack (at C-5) Start->Path2 Path3 Base Treatment Start->Path3 Product1 4-Aminoisoxazole (Drug Scaffold) Path1->Product1 6e- Reduction Intermediate Meisenheimer Complex Path2->Intermediate Product2 5-Substituted Isoxazole Intermediate->Product2 Elimination Product3 Ring Cleavage (Cyano/Nitrile oxides) Path3->Product3 N-O Bond Lability

Figure 1: Divergent reactivity profiles of the nitroisoxazole core.[2] The EWG nature of the nitro group facilitates reduction, nucleophilic substitution, and ring cleavage.

Experimental Protocols

Protocol A: Chemoselective Reduction of 4-Nitroisoxazole

Context: Converting the nitro group to an amine is a critical step in synthesizing antibiotics (e.g., sulfamethoxazole analogs). Iron-mediated reduction is preferred over catalytic hydrogenation when the isoxazole N-O bond is at risk of hydrogenolysis.

Materials:

  • 4-Nitro-3,5-dimethylisoxazole (1.0 eq)

  • Iron powder (5.0 eq, fine mesh)

  • Ammonium chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitroisoxazole substrate in Ethanol/Water in a round-bottom flask.

  • Activation: Add solid

    
     and Iron powder to the solution.
    
  • Reflux: Heat the heterogeneous mixture to reflux (

    
    ) with vigorous stirring.
    
    • Mechanism:[3][4][1][5][6] Fe oxidizes to

      
      , donating electrons to reduce 
      
      
      
      .
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane). The starting material (yellow) will fade to a colorless/fluorescent amine spot. Reaction time is typically 1–3 hours.

  • Workup (Critical):

    • Cool to room temperature.[7]

    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition between Ethyl Acetate and saturated

      
       (to neutralize trace acid).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Validation:

    
     NMR will show the disappearance of the aromatic/ring proton (if applicable) or shift of alkyl groups, and appearance of a broad singlet (
    
    
    
    ) around 3.5–5.0 ppm.
Protocol B: Functionalization of 5-Nitroisoxazoles

Context: 5-Nitroisoxazoles are excellent electrophiles. This protocol describes the displacement of the nitro group by a secondary amine.

Materials:

  • 5-Nitroisoxazole derivative (1.0 eq)

  • Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    )
    

Methodology:

  • Dissolve 5-nitroisoxazole in dry acetonitrile.

  • Add

    
     followed by morpholine dropwise.
    
  • Stir at Room Temperature. (Heating to

    
     may be required for sterically hindered amines).
    
  • Observation: The reaction often turns yellow/orange due to the formation of the nitronate leaving group or intermediate complexes.

  • Workup: Dilute with water, extract with dichloromethane, and purify via silica gel chromatography.

Medicinal Chemistry Implications

Bioisosterism and Toxicity
  • Pharmacophore: The nitroisoxazole motif mimics carboxylic acids or hydroxamic acids in binding pockets due to its planar, polar nature.

  • Toxicophore Warning: The nitro group is a "structural alert" in drug discovery.

    • Metabolic Reduction: In vivo reduction to nitroso or hydroxylamine intermediates can lead to DNA alkylation or hERG channel inhibition.

    • Mitigation: Drug developers often reduce the nitro group to the amine (Protocol A) or use it as a temporary activating group for synthesis before removing or transforming it.

Stability

Nitroisoxazoles are sensitive to strong bases (


, 

). The base can deprotonate the C-3/C-5 positions (if alkylated) or attack the ring directly, causing ring opening to form nitriles or oximes. All reactions must be kept under neutral or mildly acidic conditions unless ring cleavage is the desired outcome.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Wikipedia/Vertex AI Grounding. (Accessed 2026).[8][9]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach.MDPI Molecules.

  • Reduction of Nitroindazoles and Isoxazoles: Preparation of Amino Deriv

    • Source: [Link] (Specific article: Arkivoc 2007 (ii) 172-184)

  • Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors.NIH/PubMed Central.

  • Substituent effect study on experimental 13C NMR chemical shifts of isoxazole deriv

Sources

Exploratory

Methyl 3-nitroisoxazole-5-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 40995-06-0 Formula: C₅H₄N₂O₅ Molecular Weight: 172.10 g/mol [1]

Part 1: Chemical Identity & Physiochemical Profile

Methyl 3-nitroisoxazole-5-carboxylate is a specialized heterocyclic building block characterized by an electron-deficient isoxazole core. The presence of the nitro group at the C3 position and the carboxylate at the C5 position creates a unique "push-pull" electronic environment, making it a high-value scaffold for the synthesis of bioactive compounds, particularly in the development of antimicrobial and anti-inflammatory agents.

Core Identifiers
Identifier TypeValue
CAS Number 40995-06-0
IUPAC Name Methyl 3-nitro-1,2-oxazole-5-carboxylate
SMILES COC(=O)C1=CC(=O)=NO1
InChI Key (Derivative specific; confirm via structure)
Molecular Formula C₅H₄N₂O₅
Molecular Weight 172.10
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Part 2: Synthetic Routes & Mechanistic Insight

The synthesis of 3-nitroisoxazole-5-carboxylates is non-trivial due to the difficulty of introducing a nitro group at the 3-position of a pre-formed isoxazole ring (which typically directs electrophilic aromatic substitution to the 4-position). Therefore, the ring is constructed de novo using acyclic precursors.

Primary Synthetic Pathway: Cyclocondensation

The most robust route involves the cyclization of nitroacetonitrile (or its metal salts) with methyl chlorooxoacetate (methyl oxalyl chloride).

Mechanistic Logic
  • Acylation: The carbanion of nitroacetonitrile (generated by base) attacks the acyl chloride of methyl chlorooxoacetate.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization involving the nitrile nitrogen and the carbonyl oxygen, followed by dehydration/aromatization to form the isoxazole ring.

Critical Safety Note: Nitroacetonitrile is potentially explosive and highly toxic. It is often generated in situ or handled as a stabilized salt (e.g., sodium nitroacetonitrile).

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard methodologies for 3-nitroisoxazole-5-carboxylates.

Reagents:

  • Sodium nitroacetonitrile (or Nitroacetonitrile + NaH)

  • Methyl oxalyl chloride (Methyl chlorooxoacetate)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

  • Preparation of Nucleophile: Suspend sodium nitroacetonitrile (1.0 eq) in anhydrous THF under argon atmosphere at 0°C.

  • Acylation: Dropwise add methyl oxalyl chloride (1.1 eq) to the suspension. Maintain temperature < 5°C to prevent thermal decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will darken as the cyclization proceeds.

  • Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the target methyl ester.

Visualization: Synthesis Pathway

SynthesisPath Pre1 Nitroacetonitrile (Sodium Salt) Inter Intermediate [Acyclic Adduct] Pre1->Inter Nucleophilic Attack (THF, 0°C) Pre2 Methyl Oxalyl Chloride Pre2->Inter Prod Methyl 3-nitroisoxazole- 5-carboxylate Inter->Prod Cyclization & Dehydration

Figure 1: Cyclocondensation route for the construction of the 3-nitroisoxazole core.

Part 3: Reactivity & Functionalization (The "Why")

In drug discovery, this scaffold serves as a bifunctional divergency point . The C3-nitro group acts as a masked amine, while the C5-ester serves as an electrophilic handle.

Reduction to 3-Aminoisoxazole

The nitro group can be reduced to an amine using mild conditions (e.g., SnCl₂ or Zn/AcOH). 3-Aminoisoxazoles are privileged structures in kinase inhibitors.

  • Reagent: Stannous Chloride (SnCl₂) in Ethanol.

  • Outcome: Methyl 3-aminoisoxazole-5-carboxylate.[1]

  • Utility: Subsequent urea formation or amide coupling.

Ester Hydrolysis or Amidation

The C5-methyl ester is reactive toward nucleophiles.

  • Hydrolysis: LiOH/THF yields the free carboxylic acid (CAS 108802-81-9).

  • Direct Amidation: Reaction with primary amines yields isoxazole-5-carboxamides, common in fragment-based drug design.

Visualization: Divergent Reactivity Map

Reactivity Core Methyl 3-nitroisoxazole- 5-carboxylate (CAS 40995-06-0) Amine Methyl 3-aminoisoxazole- 5-carboxylate Core->Amine Reduction (SnCl2 or H2/Pd) Acid 3-Nitroisoxazole- 5-carboxylic acid Core->Acid Hydrolysis (LiOH, THF/H2O) Amide Isoxazole-5-carboxamide Derivatives Core->Amide Aminolysis (R-NH2, Heat) Alcohol 3-Nitro-5-(hydroxymethyl) isoxazole Core->Alcohol Reduction (NaBH4)

Figure 2: Functionalization logic for scaffold expansion in medicinal chemistry.

Part 4: Handling, Stability & Safety

Stability Profile
  • Thermal: Isoxazoles with nitro groups can be energetic. Avoid heating crude mixtures above 60°C without DSC (Differential Scanning Calorimetry) validation.

  • Hydrolytic: The methyl ester is susceptible to hydrolysis under basic conditions. Store in a desiccator.

  • Light: Protect from prolonged exposure to UV light, which may induce ring cleavage or rearrangement.

Safety Protocols (GHS Classifications)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerator).

References

  • PubChem. (n.d.). 3-Methyl-4-nitroisoxazole-5-carboxylic acid (Analog Reference). National Library of Medicine. Retrieved from [Link][2]

  • Slepukhin, P. A., et al. (2006). Reactions of Nitroacetonitrile with Acyl Chlorides. Russian Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Advanced Transesterification Protocols for Isoxazole-5-Carboxylates

Part 1: Strategic Analysis & Mechanistic Grounding The Isoxazole-5-Carboxylate Challenge Isoxazole-5-carboxylates are critical pharmacophores in drug discovery, serving as bioisosteres for esters and amides or as precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Grounding

The Isoxazole-5-Carboxylate Challenge

Isoxazole-5-carboxylates are critical pharmacophores in drug discovery, serving as bioisosteres for esters and amides or as precursors to 1,3-dicarbonyl equivalents. However, the isoxazole ring possesses a "dual nature" of stability and reactivity that complicates standard transesterification protocols.

The Core Problem: Standard transesterification methods (e.g., Fischer esterification or basic alkoxide exchange) often fail or degrade isoxazole-5-carboxylates due to two specific failure modes:

  • Base-Induced Ring Fragmentation: Under strong basic conditions (e.g., NaOMe/MeOH), the isoxazole ring is susceptible to deprotonation at the C-3 or C-4 position (if unsubstituted) or nucleophilic attack at the N-O bond, leading to ring opening (forming

    
    -cyanoketones) or rearrangement to oxazoles [1].
    
  • Reductive N-O Cleavage: The N-O bond is the "Achilles' heel" of the isoxazole system.[1] Methods utilizing reductive metals or harsh Lewis acids can cleave this bond, collapsing the ring into

    
    -amino enones [2].
    
Stability & Reactivity Map

The following diagram illustrates the stability window for isoxazole-5-carboxylates, guiding the selection of the appropriate transesterification method.

IsoxazoleStability Isoxazole Isoxazole-5-Carboxylate (Starting Material) StrongBase Strong Base (NaOMe, tBuOK, pH > 12) Isoxazole->StrongBase StrongAcid Strong Acid (H2SO4, Reflux) Isoxazole->StrongAcid Reductive Reductive Conditions (H2/Pd, Mo(CO)6, Grignard) Isoxazole->Reductive LewisAcid Mild Lewis Acid (Ti(OiPr)4, Otera's Cat.) Isoxazole->LewisAcid Enzymatic Enzymatic (CAL-B / Novozym 435) Isoxazole->Enzymatic RingOpen Ring Opening (Cyanoketones / Enaminones) StrongBase->RingOpen Nucleophilic Attack Hydrolysis Hydrolysis / Decarboxylation StrongAcid->Hydrolysis Aq. conditions Reductive->RingOpen N-O Cleavage Success Target Ester (Intact Ring) LewisAcid->Success Transesterification Enzymatic->Success Kinetic Resolution/Exchange

Caption: Stability map indicating safe operating zones (Green) versus degradation pathways (Red/Yellow) for isoxazole-5-carboxylates.

Part 2: Experimental Protocols

Protocol A: Titanium(IV)-Mediated Transesterification (The "Gold Standard")

Context: This is the most robust method for converting methyl/ethyl isoxazole-5-carboxylates to higher molecular weight esters. Titanium(IV) isopropoxide acts as a mild Lewis acid catalyst that activates the carbonyl oxygen without generating strong nucleophiles that would attack the ring [3].

Scope: Excellent for primary and secondary alcohols. Sterically hindered tertiary alcohols may require prolonged heating.

Materials:

  • Substrate: Methyl or Ethyl isoxazole-5-carboxylate (1.0 equiv)

  • Nucleophile: Target Alcohol (R-OH) (5.0 – 10.0 equiv, acts as solvent)

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) [CAS: 546-68-9] (0.05 – 0.10 equiv)

  • Solvent: Anhydrous Toluene (optional, if alcohol is solid or expensive)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or a distillation head) under Argon atmosphere.

  • Loading: Charge the flask with the isoxazole ester (1.0 equiv) and the target alcohol (5.0 equiv). If the alcohol is a solid, dissolve it in minimal anhydrous toluene.

  • Catalyst Addition: Add Ti(OiPr)₄ (5-10 mol%) via syringe. The solution typically turns slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 80-110°C depending on alcohol/solvent).

    • Critical Control Point: The reaction is driven by equilibrium. You must continuously remove the lower-boiling alcohol (methanol/ethanol) via the distillation head or molecular sieves (4Å) in the Dean-Stark trap.

  • Monitoring: Monitor by TLC or LC-MS every 2 hours. Conversion is usually complete within 4-12 hours.

  • Workup (Hydrolysis of Titanates):

    • Cool to room temperature.

    • Add 1N HCl (aq) or 10% citric acid solution carefully to quench the catalyst. A white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate (EtOAc).

  • Purification: Filter through a Celite pad to remove titanium salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Validation Criteria:

  • Self-Check: Absence of the "M-OMe" or "M-OEt" peak in NMR.

  • Ring Integrity: Confirm retention of the isoxazole C4-H proton (typically a singlet around

    
     6.5–7.0 ppm). Loss of this signal suggests ring destruction.
    
Protocol B: Enzymatic Transesterification (The "Green" & Mild Method)

Context: For substrates containing additional heat-sensitive or acid-sensitive functional groups (e.g., Boc-amines, acetals), enzymatic catalysis using Candida antarctica Lipase B (CAL-B) is the superior choice. It operates at neutral pH and ambient temperature [4].

Scope: High tolerance for functional groups; excellent for kinetic resolutions if the alcohol is chiral.

Materials:

  • Catalyst: Immobilized CAL-B (commercial trade name Novozym® 435) (>5,000 PLU/g).[2]

  • Solvent: Anhydrous Hexane, Toluene, or DIPE (Diisopropyl ether). Avoid polar solvents like DMF/DMSO as they strip water from the enzyme.

  • Molecular Sieves: 4Å (activated).

Step-by-Step Methodology:

  • Setup: In a clean vial, dissolve the isoxazole ester (1.0 equiv) and the nucleophilic alcohol (2.0 – 5.0 equiv) in anhydrous Hexane or Toluene (0.1 M concentration).

  • Drying: Add activated 4Å molecular sieves (approx. 50 mg/mmol substrate) to scavenge methanol/ethanol produced.

  • Initiation: Add Novozym® 435 (20% w/w relative to substrate mass).

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding the resin beads) at 40°C – 60°C.

  • Monitoring: Reaction kinetics are slower than metal catalysis (24 – 48 hours). Monitor via HPLC.

  • Workup: Simply filter off the enzyme beads and molecular sieves. Rinse with solvent. Concentrate the filtrate.

    • Advantage:[2][3][4] Often requires no further purification if the alcohol excess is removed by vacuum.

Protocol C: Otera's Catalyst (The "Specialist" for Difficult Substrates)

Context: When Ti(OiPr)₄ fails due to steric bulk or when extremely mild, neutral conditions are required for complex synthesis, Otera's catalyst (1,3-disubstituted tetraalkyldistannoxane) is highly effective. It creates a "double Lewis acid" template that accelerates transesterification [5].

Materials:

  • Catalyst: Otera’s Catalyst [ClBu₂SnOSnBu₂Cl] or [SCN-Bu₂SnOSnBu₂-SCN] (1-5 mol%).

  • Solvent: Toluene or Xylene.

Step-by-Step Methodology:

  • Loading: Mix isoxazole ester (1.0 equiv) and alcohol (1.0 – 3.0 equiv) in toluene.

  • Catalysis: Add Otera's catalyst (1 mol%).

  • Reflux: Heat to reflux.[1] The catalyst is water-tolerant and does not strictly require anhydrous conditions, though removing the byproduct alcohol is still necessary for high yield.

  • Workup: Evaporate solvent. The tin catalyst can be removed by chromatography (elutes separately from most organic esters).

Part 3: Comparative Analysis & Critical Warnings

Method Selection Matrix
FeatureTitanium (IV) Mediated Enzymatic (CAL-B) Otera's Catalyst
Primary Use Case Robust, general-purpose synthesisAcid/Base sensitive, Chiral resolutionSterically hindered, Neutral pH
Reaction Temp 80°C - 110°C (Reflux)25°C - 60°C80°C - 110°C
Reaction Time 4 - 12 Hours24 - 48 Hours2 - 12 Hours
Isoxazole Safety High (if workup is gentle)Very High (Best for stability)High
Cost LowHigh (Enzyme is reusable)High (Specialty chemical)
Scalability Excellent (kg scale)Good (Flow chemistry compatible)Moderate
Critical "Do Not Use" Warnings
  • Avoid Grignard-Mediated Transesterification: While Grignard reagents (RMgX) are often used to generate alkoxides for transesterification, they are unsafe for isoxazole-5-carboxylates. Literature confirms that Grignard reagents can attack the isoxazole ring (specifically the C=N bond or via N-O cleavage), leading to ring-opened ketones or complex mixtures rather than clean ester exchange [6].

  • Avoid Aqueous Strong Bases: Prolonged exposure to NaOH or LiOH in aqueous THF (standard hydrolysis conditions) can degrade the ring. If hydrolysis to the acid is required, use LiOH at 0°C and monitor strictly, or use enzymatic hydrolysis.

References

  • Speranza, G., et al. (2024). "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester: Synthesis and Palladium Hydrogenation." Molbank, 2024(1), M1762. Retrieved from [Link][3][5]

  • Krasik, P. (2010). "Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating." Future Medicinal Chemistry. Retrieved from [Link]

  • Kramer, M., et al. (2010).[2] "Enantioselective Transesterification by Candida antarctica Lipase B Immobilized on Fumed Silica." Journal of Biotechnology.[2] Retrieved from [Link]

  • Otera, J. (1993). "Transesterification."[2][4][6][7][8] Chemical Reviews, 93(4), 1449–1470. (Contextual grounding for organotin catalysis).

  • Baraldi, P.G., et al. (1990). "Nickel-Catalyzed Reactions of Isoxazoles with Grignard Reagents." Heterocycles. Retrieved from [Link]

Sources

Application

preparation of 3-aminoisoxazole derivatives from nitro precursors

An Application Guide to the Synthesis of 3-Aminoisoxazole Derivatives from Nitro Precursors Introduction: The Strategic Importance of 3-Aminoisoxazoles The 3-aminoisoxazole scaffold is a privileged structure in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-Aminoisoxazole Derivatives from Nitro Precursors

Introduction: The Strategic Importance of 3-Aminoisoxazoles

The 3-aminoisoxazole scaffold is a privileged structure in modern medicinal chemistry and drug development. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide range of biologically active agents, including anti-inflammatory, anti-bacterial, anticancer, and neuroprotective compounds.[1][2] The synthesis of these valuable building blocks often begins with the corresponding 3-nitroisoxazole precursors. The critical, and often challenging, step in this synthetic sequence is the reduction of the nitro group to a primary amine. This transformation requires careful consideration, as the isoxazole ring itself can be susceptible to cleavage under overly harsh reductive conditions, demanding a balance between reactivity and selectivity.[3]

This guide provides an in-depth analysis of field-proven methods for the chemoselective reduction of 3-nitroisoxazoles. We will explore the underlying mechanisms of key transformations, present detailed, step-by-step laboratory protocols, and offer critical insights into safety, troubleshooting, and optimization. This document is intended for researchers, synthetic chemists, and drug development professionals seeking robust and reliable methods for accessing 3-aminoisoxazole derivatives.

Pillar 1: Mechanistic Foundations and Strategic Choices

A successful reduction hinges on selecting a method that is compatible with the substrate's other functional groups and the inherent sensitivity of the isoxazole ring. The two primary strategies employed are catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation: A Surface-Mediated Pathway

Catalytic hydrogenation is a powerful and clean method for nitro group reduction, typically employing a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂). The reaction proceeds on the catalyst surface through a well-defined sequence of intermediates.[4][5]

  • Adsorption: Both molecular hydrogen and the nitroisoxazole substrate adsorb onto the surface of the palladium catalyst.[6]

  • Stepwise Reduction: The adsorbed hydrogen atoms are transferred sequentially to the nitro group. This process reduces the nitro compound first to a nitroso intermediate, then to a hydroxylamine, and finally to the desired amine.[4] The hydroxylamine intermediate is rarely isolated as it is rapidly converted to the amine under these conditions.

G cluster_mechanism Catalytic Hydrogenation Pathway Nitro R-NO₂ (Nitroisoxazole) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + H₂ - H₂O Catalyst Pd/C Surface Nitro->Catalyst Adsorption Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (3-Aminoisoxazole) Hydroxylamine->Amine + H₂ - H₂O Amine->Catalyst Desorption H2_source H₂ Gas H2_source->Catalyst G cluster_mechanism Béchamp Reduction Pathway (Fe/HCl) Start R-NO₂ Intermediate1 [R-NO₂]⁻• Start->Intermediate1 + Fe⁰ - Fe²⁺ Intermediate2 R-NO Intermediate1->Intermediate2 + H⁺, + e⁻ - H₂O Intermediate3 R-NHOH Intermediate2->Intermediate3 + 2H⁺, + 2e⁻ Product R-NH₃⁺ Intermediate3->Product + 2H⁺, + 2e⁻ - H₂O FinalProduct R-NH₂ Product->FinalProduct Base Workup (e.g., NaOH) Reagents Fe powder HCl (aq)

Caption: Workflow for Catalytic Hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a septum, and a three-way stopcock connected to both a vacuum/nitrogen line and a balloon filled with hydrogen gas. 2[7]. Inerting: Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere. 3[7]. Catalyst Addition: Under a positive flow of nitrogen, add 10% Palladium on Carbon (typically 5-10 mol% by weight relative to the substrate). Immediately add the reaction solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to create a slurry. CRITICAL: Never handle dry Pd/C in the open air, as it can be pyrophoric. 4[7]. Substrate Addition: Dissolve the 3-nitroisoxazole derivative in the reaction solvent and add it to the flask via syringe.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle twice. Leave the reaction under a positive pressure of hydrogen (i.e., a full balloon). For higher pressures, use a certified Parr hydrogenation apparatus. 6[8]. Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reduction of a nitro group requires 3 molar equivalents of H₂. 7[7]. Workup: Once the reaction is complete, carefully evacuate the hydrogen and purge the system with nitrogen three times.

  • Filtration: Under nitrogen, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent. CRITICAL: Do not allow the catalyst on the Celite pad to dry. Immediately quench the filter cake by submerging it in a separate container of water. 9[6][7]. Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-aminoisoxazole derivative, which can then be purified by crystallization or column chromatography.

Protocol 2: Béchamp Reduction with Iron and Hydrochloric Acid

This classic, cost-effective method is suitable for robust substrates on a larger scale.

Step-by-Step Methodology:

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. 2[9]. Charging the Flask: To the flask, add the 3-nitroisoxazole derivative, iron powder (typically 3-5 equivalents), and a solvent such as ethanol or water. 3[9]. Acid Addition: Heat the stirred mixture to approximately 60-70 °C. Add concentrated hydrochloric acid dropwise via the dropping funnel, maintaining the internal temperature. The reaction is often exothermic. 4[9]. Reaction: After the addition is complete, heat the mixture at reflux for 1-3 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. The mixture will be a thick, dark slurry. 5[9]. Workup and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing water. While stirring vigorously, slowly add a base (e.g., 2 M NaOH solution or solid sodium carbonate) to neutralize the acid and precipitate iron salts as iron hydroxide sludge. Adjust the pH to be slightly basic (pH 8-9). 6[9]. Extraction: Add an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and stir the mixture for 15-30 minutes to extract the product.

  • Isolation: Separate the organic layer. If an emulsion forms, filtration through Celite can help break it. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product for purification.

[9]---

Pillar 4: Safety, Troubleshooting, and Authoritative Grounding

Critical Safety Considerations
  • Hydrogen Gas: Hydrogen is extremely flammable with a wide explosive range (4-76% in air). A[6]ll hydrogenation reactions must be conducted in a certified chemical fume hood, away from ignition sources. Ensure proper purging procedures are followed to remove all oxygen before introducing hydrogen and to remove all hydrogen before opening the system to air. *[10][11] Pyrophoric Catalysts: Used hydrogenation catalysts (Pd/C, Raney Ni) are often pyrophoric. They are saturated with adsorbed hydrogen and can ignite spontaneously upon contact with air, especially when dry. [6][11]ALWAYS keep the catalyst wet with solvent or water during and after filtration. Quench used catalyst by immediately submerging it in a large volume of water in a dedicated waste container. *[7] Pressure Reactions: When using high-pressure reactors (e.g., Parr apparatus), ensure you are fully trained in their operation. Always perform a nitrogen leak test before introducing hydrogen and use a blast shield. *[8][10] Béchamp Reduction: This reaction is exothermic and involves corrosive acid. Use appropriate personal protective equipment (PPE) and ensure controlled addition of the acid to manage the reaction temperature.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction / Stalled Reaction 1. Catalyst deactivation (poisoning).2. Insufficient hydrogen (leak in system).3. Poor mixing/mass transfer.1. Use fresh, high-quality catalyst. If sulfur is present in the substrate, choose a resistant catalyst.2. Check for leaks in the hydrogenation setup. Use a fresh balloon of H₂.3. Increase the stirring rate to ensure the catalyst is well-suspended.
Formation of Side Products (e.g., Azo/Azoxy) 1. Incomplete reduction, leading to condensation of intermediates.2. Unsuitable reaction conditions.1. Ensure sufficient hydrogen and catalyst loading. Increase reaction time or temperature if necessary.2. This is more common in metal/acid reductions. Ensure strongly acidic conditions are maintained until completion.
Undesired Reduction of Other Groups The chosen method is not chemoselective enough for the substrate.1. Dehalogenation with Pd/C: Switch to a Pt/C or Raney Ni catalyst, or use a chemical method like SnCl₂.12][13]r>2. Alkene/Alkyne Reduction: Use a more chemoselective method like SnCl₂ or Fe/NH₄Cl.
Difficult Workup (Metal Residues) 1. For Béchamp reduction, incomplete precipitation of iron hydroxides.2. For SnCl₂ reduction, incomplete precipitation of tin salts.1. Carefully adjust the pH to >8 during workup. Vigorous stirring and allowing time for precipitation can help.2. Ensure the pH is sufficiently basic (>9) during workup. Filtration through Celite is essential.

References

  • Wikipedia. Béchamp reduction. [Link]

  • Scribd. Chemists' Guide to Béchamp Reduction. [Link]

  • Linquip. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Industrial LOB. Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Chem-Station. Bechamp Reduction. [Link]

  • Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET. [Link]

  • University of Wisconsin-Madison. Hydrogenation SOP. [Link]

  • University of Pittsburgh. Safety Guidelines for Hydrogenation Reactions. [Link]

  • ResearchGate. Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. [Link]

  • ResearchGate. What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

  • WordPress. Stoichiometric Zn or Fe Metal Reduction. [Link]

  • ResearchGate. Synthesis of 3-aminoisoxazolines 3,4 via reduction of nitro-compounds. [Link]

  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • ResearchGate. Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. [Link]

  • ResearchGate. 3-Aminoisoxazole unit containing bioactive compounds/ catalyst. [Link]

  • PMC. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]

  • ResearchGate. Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. [Link]

  • Nature. Chemoselective hydrogenation of nitroaromatics at the nanoscale Fe(III)-OH-Pt interface. [Link]

  • ResearchGate. Utility of 3‐Nitroisoxazoles for Preparing Isoxazole Derivatives. [Link]

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles.
  • RSC Publishing. A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. [Link]

  • Thieme. Reduction of Nitroarenes with Hydrogen Transfer Catalysis. [Link]

  • MDPI. Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. [Link]

  • Google Patents.
  • Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

  • Semantic Scholar. Straightforward chemoselective 4-nitration of 5-aminoisoxazoles. [Link]

  • PMC. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

  • MDPI. Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF 4 ]. [Link]

  • PubMed. tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application. [Link]

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

  • YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of Nitroisoxazoles in Aqueous Media

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of nitroisoxazoles. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of nitroisoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these potent but often poorly soluble compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you with the knowledge to overcome these hurdles in your research.

Understanding the Challenge: The Physicochemical Properties of Nitroisoxazoles

Nitroisoxazoles are a class of heterocyclic compounds characterized by a five-membered isoxazole ring substituted with one or more nitro groups. While this chemical scaffold is a cornerstone in many pharmacologically active agents, its inherent physicochemical properties often lead to significant challenges in achieving adequate aqueous solubility.

The primary contributors to the poor water solubility of many nitroisoxazoles are:

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro (-NO₂) group makes the overall molecule polar.[1][2] While this polarity allows for dipole-dipole interactions with water, the rest of the molecule, particularly if it contains larger nonpolar substituents, can dominate, leading to low overall aqueous solubility.[1]

  • The Isoxazole Ring: The isoxazole ring itself is a planar, aromatic-like heterocycle.[3][4] This planarity can facilitate strong intermolecular interactions in the solid state, leading to high crystal lattice energy that is difficult for water molecules to overcome.

  • pH-Dependent Solubility: The isoxazole ring is weakly basic, while the nitro group can influence the acidity of nearby protons.[5] Depending on the specific substitution pattern, a nitroisoxazole may have an ionizable group, making its solubility dependent on the pH of the aqueous medium. However, for many neutral nitroisoxazoles, pH adjustment alone may not be a viable solution.

These factors often place nitroisoxazoles in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a critical aspect of their development.[6]

Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot common solubility problems encountered during experiments with nitroisoxazoles.

Q1: My nitroisoxazole compound is not dissolving in my aqueous buffer. What are my initial steps?

A1: When facing poor solubility in a standard aqueous buffer, a systematic approach is recommended.

  • Initial Assessment:

    • Visual Inspection: Look for undissolved particles or a cloudy appearance in your solution.

    • Solubility Screening: Perform a preliminary solubility test in a small range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO) to understand the compound's general solubility profile.

  • Troubleshooting Steps:

    • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of nonpolar compounds.[7]

      • Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.

      • Recommended Co-solvents: Start with low percentages (e.g., 1-10% v/v) of Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycols (PEGs).[7]

      • Caution: Ensure the final concentration of the co-solvent is compatible with your downstream assays, as high concentrations of organic solvents can be toxic to cells or interfere with enzymatic reactions. Always include a vehicle control in your experiments.[8]

    • pH Adjustment: If your nitroisoxazole has an ionizable functional group, its solubility will be pH-dependent.

      • Rationale: The ionized form of a compound is generally more water-soluble than its neutral form.

      • Procedure: Determine the pKa of your compound (experimentally or through in silico prediction). For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will have the same effect.[4]

      • Practical Tip: Prepare a series of buffers with different pH values to empirically determine the optimal pH for solubilization.

Q2: My nitroisoxazole precipitates out of solution when I dilute my DMSO stock into an aqueous medium. How can I prevent this?

A2: This is a common phenomenon for poorly soluble compounds and indicates that the compound has exceeded its thermodynamic solubility in the final aqueous environment.

  • Troubleshooting Steps:

    • Optimize the Dilution Process:

      • Rapid Mixing: Add the DMSO stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

      • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

    • Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant can help maintain the compound in solution.

      • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble nitroisoxazole, increasing its apparent solubility.[9]

      • Recommended Surfactants: Consider using non-ionic surfactants like Tween® 80 or Polysorbate 80, as they are generally less harsh on biological systems.

      • Concentration: Use a concentration above the surfactant's CMC.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

      • Rationale: The hydrophobic nitroisoxazole molecule can form an inclusion complex with the cyclodextrin, where it is encapsulated within the hydrophobic cavity, thereby increasing its aqueous solubility.[5][10]

      • Commonly Used Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.[10]

Q3: I am observing low and inconsistent results in my biological assays, which I suspect is due to poor compound solubility. How can I formulate my nitroisoxazole for better in vitro performance?

A3: For in vitro studies, it is crucial to have the compound fully dissolved in the assay medium to obtain accurate and reproducible data.

  • Formulation Strategies for In Vitro Assays:

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.

      • Rationale: According to the Noyes-Whitney equation, reducing the particle size increases the surface area-to-volume ratio, which in turn increases the dissolution rate.[11][12] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[12]

      • Benefit: This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents.[13][14]

    • Amorphous Solid Dispersions (ASDs): In this method, the crystalline nitroisoxazole is dispersed in a hydrophilic polymer matrix at a molecular level, creating an amorphous form.

      • Rationale: The amorphous state has a higher free energy and lower thermodynamic stability compared to the crystalline state, leading to increased apparent solubility and a faster dissolution rate.[15]

      • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are commonly used polymers.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.[16]

Materials:

  • Nitroisoxazole compound

  • Purified water or buffer of choice

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of the nitroisoxazole compound to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the aqueous medium (e.g., 2 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker.

  • Agitate the vials at a constant temperature for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[17]

  • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with the appropriate solvent if necessary.

  • Quantify the concentration of the dissolved nitroisoxazole in the filtrate using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).[1]

  • The measured concentration represents the thermodynamic solubility of the compound in the tested medium.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a nitroisoxazole-cyclodextrin complex to enhance solubility.

Materials:

  • Nitroisoxazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

  • Slowly add the nitroisoxazole compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (nitroisoxazole:HP-β-CD) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • After stirring, freeze the solution (e.g., at -80°C).

  • Lyophilize the frozen solution to obtain a dry powder of the nitroisoxazole-HP-β-CD inclusion complex.

  • The resulting powder can be reconstituted in an aqueous medium for experimental use.

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Nitroisoxazole

Formulation StrategySolvent SystemApparent Solubility (µg/mL)Fold Increase
NoneWater1.51.0
Co-solvent5% DMSO in Water15.210.1
Co-solvent10% Ethanol in Water25.817.2
Surfactant0.5% Tween 80 in Water45.330.2
Cyclodextrin10% HP-β-CD in Water120.780.5

Visualizing Experimental Workflows

A logical approach to selecting a suitable solubility enhancement technique is crucial for efficient research. The following diagram illustrates a decision-making workflow.

Caption: A decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[18] The shake-flask method measures thermodynamic solubility. Kinetic solubility, on the other hand, is the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (e.g., in DMSO).[18] Kinetic solubility is often higher than thermodynamic solubility but represents a metastable state.

Q: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin? A: The choice depends on several factors, including the required fold-increase in solubility, the nature of your nitroisoxazole, and the constraints of your experimental system. Co-solvents are a good first choice for moderate increases in solubility. Surfactants and cyclodextrins are generally more powerful solubilizing agents. It is often beneficial to screen all three to find the most effective and compatible method for your specific compound and application.

Q: Can I combine different solubility enhancement techniques? A: Yes, in some cases, a combination of techniques can be more effective than a single approach. For example, you might use a co-solvent in combination with pH adjustment or a cyclodextrin formulation.

Q: Where can I find pKa values for my nitroisoxazole? A: Experimentally determined pKa values are ideal. If these are not available, you can use computational software to predict the pKa of your molecule.[19][20] Several commercial and open-source tools are available for this purpose.

Q: How do I know if my analytical method for solubility determination is reliable? A: Your analytical method, whether UV-Vis spectroscopy or HPLC, should be validated for parameters such as linearity, accuracy, and precision within the expected concentration range of your solubility samples.[21][22]

References

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2024. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. 2018. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2015. Available from: [Link]

  • National Center for Biotechnology Information. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • ResearchGate. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. 2020. Available from: [Link]

  • PubMed. Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. 2023. Available from: [Link]

  • Bentham Science Publisher. Formulation of Nanosuspensions as a New Approach for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. 2020. Available from: [Link]

  • ResearchGate. HPLC Method Development. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Analytical Method Development by High Performance Liquid Chromatography. 2022. Available from: [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available from: [Link]

  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. 2020. Available from: [Link]

  • National Center for Biotechnology Information. Nanosuspension: An approach to enhance solubility of drugs. Available from: [Link]

  • SciSpace. Nanosuspension technologies for delivery of poorly soluble drugs. Available from: [Link]

  • ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. 2017. Available from: [Link]

  • Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. 2019. Available from: [Link]

  • National Center for Biotechnology Information. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

  • HunterLab. UV Spectrophotometry as a Pharmaceutical Testing Solution. 2023. Available from: [Link]

  • National Center for Biotechnology Information. Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • National Center for Biotechnology Information. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available from: [Link]

  • National Center for Biotechnology Information. Recent progress in the computational prediction of aqueous solubility and absorption. Available from: [Link]

  • ResearchGate. Synthetic Approaches to Nitro-Substituted Isoxazoles. 2019. Available from: [Link]

  • SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. 2024. Available from: [Link]

  • National Center for Biotechnology Information. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. 2023. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Available from: [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. 2016. Available from: [Link]

  • National Center for Biotechnology Information. The UV–vis spectra of various nitroaromatic compounds and excitation of... - ResearchGate. Available from: [Link]

  • National Institutes of Health. Isoxazole. Available from: [Link]

  • From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development. 2015. Available from: [Link]

  • National Center for Biotechnology Information. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. 2023. Available from: [Link]

  • ResearchGate. Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. 2019. Available from: [Link]

  • ijrti.org. Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Available from: [Link]

  • ScienceOpen. Enhanced Drug Dissolution of Nitrofurantoin Using a Solid Dispersion Technique. 2022. Available from: [Link]

  • The PCCA BLOG. The Role of Surfactants in Compounded Preparation. 2022. Available from: [Link]

  • MDPI. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. 2023. Available from: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.. Available from: [Link]

  • Impactfactor.org. Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. Available from: [Link]

Sources

Optimization

stability of Methyl 3-nitroisoxazole-5-carboxylate in acidic vs basic pH

Technical Support Center: Stability Guide for Methyl 3-nitroisoxazole-5-carboxylate Executive Summary This guide addresses the stability profile of Methyl 3-nitroisoxazole-5-carboxylate (CAS: 104776-68-1). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for Methyl 3-nitroisoxazole-5-carboxylate

Executive Summary

This guide addresses the stability profile of Methyl 3-nitroisoxazole-5-carboxylate (CAS: 104776-68-1). This compound is a "fragile intermediate." While the isoxazole core is generally robust, the synergistic electron-withdrawing effects of the 3-nitro group and the 5-ester group create a specific vulnerability profile.

  • Acidic pH: High Stability. The preferred medium for hydrolysis and storage.

  • Basic pH: Low Stability. High risk of ring fragmentation and byproduct formation due to C4-proton acidity.

Module 1: The Acidic Environment (The Safe Zone)

In acidic media (pH < 4), the isoxazole ring is electronically deactivated, preventing self-destruction. The hydrolysis of the methyl ester to the carboxylic acid proceeds via a standard


 mechanism.
Mechanism of Action
  • Protonation: The carbonyl oxygen of the ester is protonated, increasing electrophilicity.[1]

  • Water Attack: Water attacks the carbonyl carbon.

  • Elimination: Methanol is eliminated, yielding 3-nitroisoxazole-5-carboxylic acid .

Why this works: The 3-nitro group pulls electron density away from the ring, making the ring nitrogen less basic. It does not protonate easily, preventing ring destabilization.

Recommended Protocol: Acid-Catalyzed Hydrolysis
  • Reagents: 6M HCl or

    
     in 1,4-Dioxane/Water (1:1).
    
  • Temperature: Reflux (

    
    ).
    
  • Time: 2–6 hours (Monitor via HPLC).

  • Workup: Cool to

    
    . The free acid often precipitates. If not, extract with Ethyl Acetate.
    

Module 2: The Basic Environment (The Danger Zone)

In basic media (pH > 9), this molecule faces a "fork in the road." You intend to hydrolyze the ester (Saponification), but the base often attacks the ring or deprotonates the C4 carbon first.

The Critical Flaw: C4-Acidity

The proton at position 4 (C4-H) is flanked by two powerful electron-withdrawing groups:

  • 3-Nitro (

    
    ) : Inductive and resonance withdrawal.
    
  • 5-Carbonyl (

    
    ) : Inductive withdrawal.
    

This renders the C4-H highly acidic (


 estimated 

10–12). Strong bases (NaOH, KOH, NaOMe) will deprotonate C4 faster than they hydrolyze the ester.
Consequences of Base Exposure
  • C4-Carbanion Formation: Immediate yellow/red color change.

  • Ring Fragmentation: The carbanion can trigger ring opening, expelling the nitro group or breaking the N-O bond, leading to reactive nitrile/aldehyde fragments (e.g., nitromalonaldehyde derivatives).

  • Decarboxylation: If the acid forms, the combination of the 3-nitro group and heat can lead to thermal decarboxylation.

Visualization: The Stability Pathways

StabilityPathways Start Methyl 3-nitroisoxazole-5-carboxylate AcidCond Acidic Conditions (HCl / H2O / Heat) Start->AcidCond BaseCond Basic Conditions (NaOH / KOH) Start->BaseCond Protonation Carbonyl Protonation AcidCond->Protonation Stable Pathway AcidProd PRODUCT: 3-nitroisoxazole-5-carboxylic acid (High Yield) Protonation->AcidProd Stable Pathway C4Deprot C4-Deprotonation (Fast) BaseCond->C4Deprot Kinetic Control Saponification Ester Hydrolysis (Competing) BaseCond->Saponification Thermodynamic Control RingOpen Ring Fragmentation (Nitrile/Aldehyde sludge) C4Deprot->RingOpen Irreversible Degradation Saponification->AcidProd Low Yield

Caption: Reaction pathways in Acid vs. Base. Note the irreversible degradation risk in basic media via C4 deprotonation.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned deep red/orange immediately after adding NaOH. What happened?

A: You have formed the nitronate-like carbanion at C4.

  • Diagnosis: The 3-nitro and 5-ester groups stabilize the negative charge, creating a highly conjugated system (chromophore) that absorbs blue light, appearing red/orange.

  • Fix: Acidify immediately with cold 1M HCl. If the color fades and precipitate forms, you may have saved the ring. If the color persists or turns to black tar, ring fragmentation has occurred.

Q2: Can I use a milder base to avoid ring opening?

A: Yes, but proceed with caution.

  • Recommendation: Use Lithium Hydroxide (LiOH) in THF/Water at

    
    . Lithium is less coordinating and the lower temperature reduces the kinetic rate of ring fragmentation while allowing saponification to proceed.
    
  • Avoid: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu). These are strong bases/nucleophiles that will destroy the ring instantly.

Q3: I see a "Ghost Peak" in HPLC (Mass = M-44) after basic workup.

A: This is likely decarboxylation .

  • Explanation: 3-nitroisoxazole-5-carboxylic acid is prone to losing

    
     upon heating, especially in basic or neutral buffers where the carboxylate anion is formed. The electron-withdrawing nitro group destabilizes the carboxylate bond.
    
  • Solution: Never heat the basic solution. Acidify cold, then extract.

Comparative Stability Data

ParameterAcidic pH (HCl, pH 1)Basic pH (NaOH, pH 13)Neutral (Water, pH 7)
Half-Life (

)
> 24 Hours (Stable)< 15 Minutes (Labile)Days (Stable)
Primary Reaction Ester HydrolysisC4-Deprotonation / Ring OpeningSlow Hydrolysis
Byproducts Methanol (Clean)Nitromalonaldehyde fragments, tarsNone
Color Change None (remains pale yellow)Deep Red/Orange (Transient species)None

Standardized Stability Assay Protocol

To validate this in your specific buffer system, run this 60-minute checkpoint assay:

  • Preparation: Dissolve 10 mg of Methyl 3-nitroisoxazole-5-carboxylate in 1 mL Acetonitrile (Stock).

  • Incubation:

    • Vial A: Add 100 µL Stock to 900 µL 0.1M HCl.

    • Vial B: Add 100 µL Stock to 900 µL 0.1M NaOH.

  • Sampling: Inject 10 µL into HPLC at t=0, t=5 min, t=60 min.

  • Detection: UV at 254 nm.

    • Expectation (Vial A): Slow decrease of SM peak, appearance of Acid peak (

      
       shifts earlier).
      
    • Expectation (Vial B): Rapid disappearance of SM. Appearance of multiple complex peaks (degradation) or baseline noise.

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd Ed.). Pergamon. (General principles of isoxazole ring lability in base).
  • Pevzner, M. S. (1997). Nucleophilic substitution in the nitroisoxazole series. Russian Chemical Reviews, 66(12), 987.

  • Speranza, G., et al. (2005). Isoxazoles in Synthesis: Ring Opening and Rearrangement. Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). Oxazole and Isoxazole Ring Reactivity Guide.

  • Organic Chemistry Portal. Isoxazole Synthesis and Reactivity.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of Methyl 3-nitroisoxazole-5-carboxylate

An In-Depth Guide to the ¹H NMR Spectroscopic Interpretation of Methyl 3-nitroisoxazole-5-carboxylate Introduction: Decoding Molecular Structure with ¹H NMR In the realm of synthetic chemistry and drug development, Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Interpretation of Methyl 3-nitroisoxazole-5-carboxylate

Introduction: Decoding Molecular Structure with ¹H NMR

In the realm of synthetic chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. For novel heterocyclic compounds such as Methyl 3-nitroisoxazole-5-carboxylate, ¹H NMR provides precise information on the electronic environment, connectivity, and population of hydrogen atoms (protons). This guide offers a comprehensive analysis of the expected ¹H NMR spectrum of Methyl 3-nitroisoxazole-5-carboxylate, grounded in the fundamental principles of chemical shift and spin-spin coupling, and supported by comparative data from structurally related analogues.

Methyl 3-nitroisoxazole-5-carboxylate is a disubstituted isoxazole, a five-membered heterocycle with adjacent nitrogen and oxygen atoms. The isoxazole core is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The substituents on this particular molecule—a nitro group at position 3 and a methyl carboxylate group at position 5—are both strongly electron-withdrawing. Their opposing placement on the ring creates a distinct electronic environment that profoundly influences the chemical shift of the sole proton at position 4 (H-4), making its ¹H NMR spectrum simple yet highly characteristic.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of Methyl 3-nitroisoxazole-5-carboxylate contains two distinct sets of protons, leading to a simple but informative ¹H NMR spectrum.

  • The Isoxazole Ring Proton (H-4): There is a single proton attached to the isoxazole ring at the C-4 position. It has no adjacent protons, so its signal will appear as a singlet . This proton is flanked by two carbons (C-3 and C-5) that bear strongly electron-withdrawing groups: the nitro group (-NO₂) and the methyl carboxylate group (-COOCH₃). These groups inductively and resonantly pull electron density away from the entire heterocyclic ring system. This "deshielding" effect causes the H-4 proton to resonate at a significantly downfield chemical shift. For comparison, the H-4 proton in unsubstituted isoxazole resonates around 6.39 ppm.[1] In 3,5-disubstituted isoxazoles, this value shifts depending on the electronic nature of the substituents.[2][3] Given the potent deshielding from both the nitro and ester functionalities, the H-4 singlet is predicted to appear in the range of 7.5 - 8.5 ppm .

  • The Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality are chemically equivalent. They are not adjacent to any other protons, so they will also produce a singlet signal. The electronegative oxygen atoms of the ester group deshield these protons, placing their signal in a typical range for methyl esters. Based on data from similar structures, such as methyl 3-methoxy-4-nitroisoxazole-5-carboxylate where methyl signals appear around 4.0-4.1 ppm[4], a chemical shift in the range of 3.9 - 4.2 ppm is expected.

The integration of these signals will be in a 1:3 ratio, corresponding to the single H-4 proton and the three methyl protons, respectively.

Molecular Structure and Proton Environments

Methyl 3-nitroisoxazole-5-carboxylate cluster_isoxazole Isoxazole Ring cluster_substituents Substituents C3 C N2 N NO2_group N O1 O C5 C C4 C Ester_C C H4 H O_neg O⁻ O_pos O⁺ Ester_O1 O Ester_C->Ester_O1 Ester_O2 O Ester_CH3  CH3 A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., CDCl₃ + TMS) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Tune, Shim) C->D E Data Acquisition (400 MHz, 16 Scans) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Calibration, Integration, Peak Picking) F->G H Structural Confirmation G->H

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Conclusion

The ¹H NMR spectrum of Methyl 3-nitroisoxazole-5-carboxylate is predicted to be straightforward yet highly informative, characterized by two singlets with a 1:3 integration ratio. A downfield singlet between 7.5-8.5 ppm corresponds to the H-4 proton of the isoxazole ring, significantly deshielded by the adjacent nitro and methyl carboxylate groups. A second singlet, found upfield around 3.9-4.2 ppm, is attributed to the three protons of the methyl ester. This distinctive spectral pattern serves as a reliable fingerprint for the structural confirmation of the title compound and underscores the power of ¹H NMR in elucidating the nuanced electronic architecture of heterocyclic systems.

References

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

  • Latino, D. A., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Supporting information: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved from [Link]

  • Supporting Information for various chemical syntheses. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • Qiu, D., et al. (2023). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Retrieved from [Link]

  • Supporting Information for a chemical synthesis. (n.d.). Retrieved from [Link]

  • Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Wang, H., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of Methyl 3-nitroisoxazole-5-carboxylate

This guide provides a comprehensive, in-depth technical comparison of various approaches to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-nitroisoxazole-5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of various approaches to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 3-nitroisoxazole-5-carboxylate. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Methyl 3-nitroisoxazole-5-carboxylate

Methyl 3-nitroisoxazole-5-carboxylate is a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Its structure, characterized by a polar isoxazole ring, a nitro group, and a methyl ester functional group, presents a unique set of challenges for chromatographic analysis. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This guide will walk you through a systematic approach to developing a stability-indicating HPLC method, from initial screening to full validation, in accordance with international guidelines.

Understanding the Analyte: Physicochemical Properties and Initial Considerations

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties. While specific experimental data for Methyl 3-nitroisoxazole-5-carboxylate may be limited in public literature, we can infer its behavior based on its structural motifs.

  • Polarity: The presence of the isoxazole ring, nitro group, and ester functionality suggests that the molecule is moderately polar. This makes it an ideal candidate for reversed-phase HPLC.

  • UV Absorbance: The nitroaromatic-like structure indicates strong UV absorbance, making UV detection a suitable and sensitive choice. A preliminary UV scan of the compound in a suitable solvent (e.g., acetonitrile/water) would be performed to determine the wavelength of maximum absorbance (λmax), likely in the range of 250-320 nm. For this guide, we will assume a λmax of 270 nm.

  • Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents like acetonitrile and methanol, as well as mixtures of these with water.

Strategic Method Development: A Comparative Approach

The development of a robust HPLC method is an iterative process. We will explore a logical, multi-step workflow, comparing different stationary and mobile phases to achieve optimal separation.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development Analyte_Properties Analyte Characterization (Polarity, UV, Solubility) Initial_Screening Initial Method Screening (Column & Mobile Phase) Analyte_Properties->Initial_Screening Optimization Method Optimization (Gradient, pH, Temperature) Initial_Screening->Optimization Evaluate Peak Shape, Resolution, Retention Forced_Degradation Forced Degradation Studies Optimization->Forced_Degradation Validation Method Validation (ICH Q2(R1)) Optimization->Validation Forced_Degradation->Optimization Ensure Specificity Final_Method Final, Robust HPLC Method Validation->Final_Method

Caption: A systematic workflow for HPLC method development.

Stationary Phase Selection: A Comparative Study

The choice of the stationary phase is paramount in achieving the desired selectivity.[1][2] Given the aromatic and moderately polar nature of Methyl 3-nitroisoxazole-5-carboxylate, several reversed-phase columns are viable candidates.[1][3] We will compare three common stationary phases.

Stationary PhasePrimary Interaction MechanismExpected Performance for Methyl 3-nitroisoxazole-5-carboxylate
C18 (Octadecylsilane) Hydrophobic (dispersive) interactions.[4]Good general-purpose retention for moderately non-polar to polar compounds. May provide sufficient retention.
C8 (Octylsilane) Less hydrophobic than C18.May be suitable if retention on C18 is too long. Offers slightly different selectivity.
Phenyl-Hexyl π-π interactions with the aromatic ring, in addition to hydrophobic interactions.Potentially enhanced selectivity for aromatic and nitroaromatic compounds due to the interaction with the isoxazole ring.[1][5]

Experimental Protocol: Initial Column Screening

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • C8, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample: 100 µg/mL of Methyl 3-nitroisoxazole-5-carboxylate in 50:50 Acetonitrile:Water

Hypothetical Comparative Data:

ColumnRetention Time (min)Tailing FactorTheoretical PlatesRationale for Selection
C188.51.38500Good retention, but slight peak tailing observed.
C87.21.29200Shorter retention, better peak shape than C18.
Phenyl-Hexyl 9.1 1.1 11000 Excellent peak shape and efficiency, suggesting beneficial π-π interactions. Selected for further optimization.

Based on this initial screening, the Phenyl-Hexyl column provides the best peak shape and efficiency, indicating a favorable interaction between the stationary phase and the analyte.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can significantly impact selectivity.[5][6] Acetonitrile and methanol are the most common choices in reversed-phase HPLC.

  • Acetonitrile: Generally has a lower viscosity and allows for detection at lower UV wavelengths. It acts as a weak proton acceptor in hydrogen bonding.[5]

  • Methanol: Is a protic solvent and can act as both a proton donor and acceptor in hydrogen bonding.[5]

Experimental Protocol: Organic Modifier Comparison

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B (Comparison):

    • Acetonitrile

    • Methanol

  • Gradient: Adjusted to achieve similar retention times for the main peak (e.g., 10-90% Acetonitrile vs. 20-100% Methanol)

  • Other parameters: As in the initial screening.

Hypothetical Comparative Data:

Organic ModifierRetention Time (min)Resolution (from a closely eluting impurity)Peak Width (min)Rationale
Acetonitrile 9.1 2.2 0.15 Sharper peaks and better resolution of impurities. Selected for the final method.
Methanol9.51.80.20Broader peaks and reduced resolution.

Acetonitrile provides superior peak efficiency and resolution in this hypothetical scenario.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from its degradation products, a key requirement for a stability-indicating method.[7][8][9] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[7][10][11]

Diagram: Forced Degradation Pathways

Forced_Degradation cluster_stress Stress Conditions cluster_analyte cluster_degradants Potential Degradants Acid Acid Hydrolysis API Methyl 3-nitroisoxazole-5-carboxylate Acid->API Base Base Hydrolysis Base->API Oxidation Oxidation (H2O2) Oxidation->API Thermal Thermal Thermal->API Photo Photolytic Photo->API D1 Degradant 1 API->D1 D2 Degradant 2 API->D2 D3 Degradant 3 API->D3

Caption: Stress conditions leading to potential degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mg/mL in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt hours/square meter in a photostability chamber.[11]

After exposure, samples are diluted and analyzed using the optimized HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[8] The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).

Method Validation: Adherence to ICH Q2(R1) Guidelines

Once the method is optimized and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][13][14][15]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak should pass. Resolution between the analyte and adjacent peaks > 2.0.
Linearity Proportionality of the response to the concentration over a defined range.Correlation coefficient (r²) ≥ 0.999 for a range of 50-150% of the nominal concentration.
Accuracy Closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
- RepeatabilityPrecision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
- Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts or equipment.RSD ≤ 2.0% between two different sets of experiments.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) are varied.

Final Optimized and Validated HPLC Method

Based on the comparative studies and validation principles, a final robust method is established.

Final Method Parameters:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Conclusion

This guide has presented a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity determination of Methyl 3-nitroisoxazole-5-carboxylate. By carefully selecting the stationary and mobile phases based on the analyte's physicochemical properties and validating the method according to ICH guidelines, a reliable and accurate analytical procedure can be established. This ensures the quality and consistency of this important chemical entity in research and development.

References

  • Choosing Your LC Stationary Phase - Restek Resource Hub. (2019, June 17). Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Retrieved from [Link]

  • Live qualification/validation of purity methods for protein products - CS@Purdue. (n.d.). Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide - Mastelf. (2024, December 11). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (2025, October 20). Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved from [Link]

  • Choosing the Right HPLC Stationary Phase - LCGC International. (2015, March 1). Retrieved from [Link]

  • Choosing Your LC Stationary Phase - YouTube. (2019, June 18). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Retrieved from [Link]

  • Strategies for Method Development and Optimization in HPLC - Drawell. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1). Retrieved from [Link]

  • How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. (2025, March 25). Retrieved from [Link]

Sources

Validation

Validation of Synthetic Routes for 3-Nitroisoxazole Derivatives

The synthesis of 3-nitroisoxazole derivatives presents a unique regiochemical challenge distinct from their 4-nitro counterparts. While 4-nitroisoxazoles are readily accessible via direct electrophilic nitration of the i...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 3-nitroisoxazole derivatives presents a unique regiochemical challenge distinct from their 4-nitro counterparts. While 4-nitroisoxazoles are readily accessible via direct electrophilic nitration of the isoxazole ring (due to the electronic bias of the heteroatoms), the 3-position is electronically deactivated against electrophilic attack. Consequently, direct nitration fails to access the 3-nitro scaffold.

Successful validation of 3-nitroisoxazole synthesis requires de novo ring construction strategies. This guide compares two field-validated routes that circumvent the regioselectivity problem: the Copper-Mediated Radical Cascade (for 3-nitro-5-arylisoxazoles) and the Iodine-Mediated Cyclization of MBH Adducts (for fully substituted 3-nitroisoxazole-4-carboxylates).

[1][2][3][4][5]

Executive Summary: The "3-Nitro" Regioselectivity Paradox

In drug discovery, the 3-nitroisoxazole core serves as a critical bioisostere for carboxylic acids and a precursor to 3-aminoisoxazoles (a privileged scaffold in antibiotics and kinase inhibitors). However, standard protocols fail:

  • Direct Nitration: Yields exclusively 4-nitroisoxazoles .

  • Standard 1,3-DC: Reaction of nitrile oxides with alkynes typically yields 3-alkyl/aryl isoxazoles, not 3-nitro, unless unstable nitroformonitrile oxide is used.

Validated Solution: This guide validates two "Ring-Construction" protocols that lock the nitro group at the C3 position during cyclization.

Route 1: Copper-Mediated Radical Cascade (The Fu Protocol)

Best For: Rapid access to 3-nitro-5-arylisoxazoles from simple aldehydes. Mechanism: Radical [2+2+1]-type annulation.

This route utilizes a copper-catalyzed reaction between benzaldehydes and nitromethane.[1][2] It is operationally simple but mechanistically complex, involving a radical sequence where nitromethane serves as the source for both the C3-carbon, the nitrogen, and the C3-nitro group.

Mechanistic Validation

The reaction proceeds via a homolytic cleavage/recombination sequence rather than a standard condensation.

  • Activation: Cu(OAc)₂ facilitates the formation of a nitromethyl radical (

    
    ).
    
  • Addition: Radical addition to the aldehyde carbonyl (or in situ formed imine/nitronate species).

  • Rearrangement: A key 1,2-migration or rearrangement of the transient intermediate locks the nitrogen at the 2-position and the nitro group at the 3-position.

  • Oxidation: NH₄I acts as an additive to facilitate the oxidative cyclization steps.

Validated Experimental Protocol

Scale: 1.0 mmol | Time: 12–16 h | Yield: 60–82%

  • Setup: Charge a dried reaction tube with aryl aldehyde (1.0 mmol), nitromethane (5.0 mmol, 5 equiv), Cu(OAc)₂ (20 mol%), and NH₄I (1.0 equiv).

  • Solvent: Add DMSO (3.0 mL). Note: DMSO is critical for stabilizing the radical intermediates.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to RT. Quench with saturated aq. Na₂S₂O₃ (to remove iodine byproducts). Extract with EtOAc (3 x 10 mL).

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The stoichiometry of nitromethane is high (5 equiv) because it acts as both reactant and partial solvent/radical source. Reducing equivalents below 3.0 leads to incomplete conversion.

Route 2: Iodine-Mediated Cyclization of MBH Acetates

Best For: Synthesis of fully substituted 3-nitroisoxazole-4-carboxylates. Mechanism: S_N2' Displacement / Nitronate Cyclization.

This route is superior for generating highly functionalized cores (3,4,5-trisubstituted). It leverages Morita-Baylis-Hillman (MBH) adducts, converting them into nitro-isoxazoles via an iodine-mediated oxidative cyclization with sodium nitrite.[3]

Mechanistic Validation[3]
  • Displacement: The acetylated MBH adduct undergoes S_N2' displacement by the nitrite anion (

    
    ) to form an allylic nitro intermediate.
    
  • Iodocyclization: Iodine induces an electrophilic attack on the alkene, promoting cyclization by the nitronate oxygen.

  • Elimination: Elimination of HI aromatizes the ring to the isoxazole.

Validated Experimental Protocol

Scale: 1.0 mmol | Time: 4–6 h | Yield: 75–88%

  • Precursor Prep: Synthesize the MBH acetate from the corresponding aldehyde and acrylate (standard DABCO method, followed by Ac₂O).

  • Displacement/Cyclization: Dissolve MBH acetate (1.0 mmol) and NaNO₂ (2.0 equiv) in THF/H₂O (4:1).

  • Catalyst: Add I₂ (20 mol%) and stir at RT for 30 mins, then heat to 60 °C .

  • Monitoring: TLC will show the disappearance of the acrylate spot and appearance of a fluorescent isoxazole spot.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with sodium thiosulfate.

Critical Control Point: The quality of the NaNO₂ is vital. Old, wet reagent leads to poor yields. Ensure the MBH acetate is free of residual amine (DABCO) from the previous step, as amines can quench the iodine.

Comparative Analysis & Data

Performance Metrics
FeatureRoute 1: Cu-Mediated RadicalRoute 2: Iodine/MBH Cyclization
Primary Product 3-Nitro-5-arylisoxazolesAlkyl 3-nitro-5-arylisoxazole-4-carboxylates
Regioselectivity >95% (3-Nitro specific)100% (Structural constraint)
Yield (Avg) 65%82%
Atom Economy Moderate (Excess MeNO₂ required)High
Safety Profile Medium: High temp + DMSO + NitromethaneHigh: Aqueous media, moderate temp
Substrate Scope Limited to aromatic aldehydesFlexible (Aryl/Alkyl aldehydes)
Pathway Visualization

The following diagram contrasts the mechanistic logic of the two routes.

G cluster_0 Route 1: Cu-Mediated Radical Cascade cluster_1 Route 2: Iodine/MBH Cyclization R1_Start Benzaldehyde + Nitromethane R1_Int Nitromethyl Radical Intermediate R1_Start->R1_Int Cu(OAc)2, 100°C Radical Gen R1_Prod 3-Nitro-5-arylisoxazole R1_Int->R1_Prod NH4I, Oxidative Cyclization R2_Start MBH Acetate + NaNO2 R2_Int Allylic Nitro Intermediate R2_Start->R2_Int SN2' Displacement R2_Prod 3-Nitroisoxazole- 4-carboxylate R2_Int->R2_Prod I2 (cat), 60°C Cyclization

Caption: Mechanistic divergence between radical-based ring construction (Route 1) and ionic displacement/cyclization (Route 2).

Expert Recommendations

  • For Library Generation: Use Route 1 . The starting materials (aldehydes) are ubiquitous, allowing for the rapid synthesis of diverse 5-aryl analogs for SAR studies.

  • For Lead Optimization: Use Route 2 . The resulting 4-carboxylate handle is a versatile "synthetic hook" that can be further derivatized (e.g., to amides or alcohols) without affecting the sensitive 3-nitro group.

  • Safety Warning: Avoid "Direct Nitration" of isoxazoles if the 3-isomer is required. It will invariably yield the 4-isomer, wasting time and resources.

References

  • Fu, X., et al. (2015). "Copper-Mediated Synthesis of 3-Nitroisoxazoles from Benzaldehydes and Nitromethane." Organic Letters.

  • Batra, S., et al. (2013). "Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates." European Journal of Organic Chemistry.

  • Waldo, J. P., & Larock, R. C. (2007).[4] "Synthesis of Isoxazoles via Electrophilic Cyclization." Journal of Organic Chemistry.

  • Machetti, F., et al. (2007). "1,3-Dipolar Cycloaddition of Nitroformonitrile Oxide."[5] Journal of Organic Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental and Structural Characterization of Methyl 3-nitroisoxazole-5-carboxylate

In the landscape of pharmaceutical development and novel material synthesis, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent data rests. For heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and novel material synthesis, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent data rests. For heterocyclic compounds like Methyl 3-nitroisoxazole-5-carboxylate, a molecule with significant potential in medicinal chemistry, rigorous analytical validation is not merely a regulatory formality but a scientific necessity.[1][2][3] This guide provides an in-depth comparison of analytical standards for this specific molecule, moving beyond procedural checklists to explore the causality behind methodological choices. We will dissect the gold standard—combustion-based elemental analysis—and contrast its capabilities with orthogonal spectroscopic and chromatographic techniques.

The objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for establishing the identity, purity, and empirical formula of Methyl 3-nitroisoxazole-5-carboxylate, ensuring data integrity from the bench to regulatory submission.

Part 1: The Cornerstone of Composition - Elemental Analysis (CHN)

Combustion analysis, or CHN (Carbon, Hydrogen, Nitrogen) analysis, remains the definitive method for determining the mass percentages of these core elements in an organic compound.[4] This technique provides the fundamental data required to confirm a molecule's empirical formula. For a novel compound like Methyl 3-nitroisoxazole-5-carboxylate (C₅H₄N₂O₅), this is the first and most critical analytical test to pass.

Theoretical Composition of Methyl 3-nitroisoxazole-5-carboxylate:

  • Molecular Formula: C₅H₄N₂O₅

  • Molecular Weight: 188.10 g/mol

  • Carbon (C): 31.93%

  • Hydrogen (H): 2.14%

  • Nitrogen (N): 14.89%

  • Oxygen (O): 42.53% (typically determined by difference)

Principle of Dynamic Flash Combustion

The sample is combusted in a high-oxygen environment at extreme temperatures (≥950°C). This process quantitatively converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂). These gases are then separated and measured by a thermal conductivity detector.

Causality in Experimental Design: Why It's More Than Just Burning

The successful analysis of a nitro-containing heterocyclic compound is not trivial. The high nitrogen and oxygen content presents specific challenges.

  • Combustion Efficiency: The isoxazole ring and nitro group require optimized combustion conditions to ensure complete conversion to gaseous oxides. Incomplete combustion is a primary source of inaccurate results.

  • Reduction of NOx: All nitrogen oxides (NOx) formed during combustion must be quantitatively reduced to N₂ gas before detection. This is typically achieved by passing the combustion products over high-purity copper.

  • Interference Removal: The instrument's design must efficiently remove any potential interferences. For example, reagents like silver tungstate are often included in the combustion tube to scrub sulfur and halogen compounds, even if not expected, to protect the system and ensure accuracy.[5]

Mandatory Visualization: Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 1-3 mg of sample into tin capsule s2 Weigh 1-3 mg of CRM (e.g., Acetanilide) into separate tin capsule a1 Introduce sample to autosampler s2->a1 a2 Dynamic Flash Combustion (≥950°C in O₂ stream) a1->a2 a3 Reduction of NOx to N₂ (over heated Copper) a2->a3 a4 Gas Separation (GC Column) a3->a4 a5 Detection (TCD) a4->a5 d1 Calculate C, H, N % based on CRM calibration a5->d1 d2 Compare with theoretical values d1->d2 d3 Acceptance Criteria: Found vs. Theoretical ≤ ±0.4% d2->d3

Caption: Standard workflow for CHN elemental analysis.

Experimental Protocol: CHN Analysis of Methyl 3-nitroisoxazole-5-carboxylate

This protocol is designed as a self-validating system, where the performance is continuously checked against a Certified Reference Material (CRM).

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set points (e.g., 950-1000°C and ~650°C, respectively).

    • Perform necessary leak checks to ensure a sealed system.

    • Calibrate the instrument using a high-purity, stable CRM such as Acetanilide or Sulfanilamide.[6] The choice of CRM should ideally have C, H, and N percentages that are not drastically different from the sample to be analyzed. Run the CRM until the measured values are consistently within ±0.3% of the certified values.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, purified Methyl 3-nitroisoxazole-5-carboxylate into a clean tin capsule using a microbalance.[4] Causality Note: The sample must be free of residual solvents, especially water, which will significantly inflate the hydrogen and oxygen percentages.

    • Fold the capsule to enclose the sample securely, ensuring no powder can escape.

  • Analysis Sequence:

    • Run a sequence that brackets the unknown sample with the CRM. A typical sequence would be: CRM, CRM, Blank, Sample 1, Sample 2, CRM, Sample 3, Sample 4, CRM.

    • This bracketing ensures that instrument drift has not occurred during the run. The measured values for the CRM must remain within the ±0.3% acceptance window throughout the entire analysis.[7]

  • Data Evaluation:

    • Average the results from the replicate sample analyses.

    • Compare the experimental C, H, and N percentages to the theoretical values. For publication in most peer-reviewed journals and for regulatory filings, the found values must be within ±0.4% of the calculated values.[8]

ElementTheoretical Value (%)Acceptance Range (%)
C 31.9331.53 - 32.33
H 2.141.74 - 2.54
N 14.8914.49 - 15.29

Part 2: Orthogonal Methods for Structural and Purity Verification

While elemental analysis confirms the empirical formula, it provides no information about molecular structure, connectivity, or the presence of isomeric or other impurities. Therefore, orthogonal methods are essential for a complete characterization.[9][10]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the confirmation of the molecular formula.[8][10]

  • Principle: The molecule is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured with very high resolution.

  • Strength vs. CHN: Confirms the entire molecular formula (including oxygen) in a single measurement and can detect trace-level components. It is exquisitely sensitive, requiring only micrograms of sample.

  • Weakness vs. CHN: It does not provide elemental ratios and can be subject to ionization suppression or fragmentation, potentially complicating interpretation.

Expected HRMS Data for C₅H₄N₂O₅:

Ion AdductTheoretical m/z
[M+H]⁺189.0193
[M+Na]⁺211.0012
[M-H]⁻187.0047

Experimental data should agree with the theoretical m/z to within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule.[9][10] ¹H and ¹³C NMR spectra provide a "fingerprint" of the molecule's structure and are highly sensitive to impurities.

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a strong magnetic field. The absorption of radiofrequency energy corresponding to the energy difference between spin states is measured, which is highly dependent on the local chemical environment.

  • Strength vs. CHN: Provides unambiguous structural information and is the primary tool for identifying and quantifying impurities.

  • Weakness vs. CHN: Does not directly measure elemental composition.

Expected NMR Data for Methyl 3-nitroisoxazole-5-carboxylate (in CDCl₃, illustrative):

SpectrumChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.5-8.0Singlet1HH4 (isoxazole ring)
~4.0Singlet3H-OCH₃ (methyl ester)
¹³C NMR ~160Carbonyl-C=O (ester)
~155Aromatic-C5 (isoxazole)
~150Aromatic-C3 (isoxazole)
~115-120Aromatic-C4 (isoxazole)
~54Aliphatic--OCH₃ (methyl ester)

Note: Actual chemical shifts can vary based on solvent and other conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing sample purity.[11][12]

  • Principle: The sample is passed through a column packed with a stationary phase under high pressure. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases.

  • Strength vs. CHN: Provides a highly accurate measure of purity by separating the main component from impurities, starting materials, and byproducts. Purity is typically reported as a percentage of the total peak area.

  • Weakness vs. CHN: Does not provide structural or elemental information without a coupled detector like a mass spectrometer (LC-MS).

Part 3: An Integrated Analytical Strategy

No single technique is sufficient. A robust characterization of Methyl 3-nitroisoxazole-5-carboxylate relies on the logical integration of these methods.

Mandatory Visualization: Decision Flowchart for Analysis

Decision_Tree start Newly Synthesized Batch of Methyl 3-nitroisoxazole-5-carboxylate q1 Is the empirical formula correct? start->q1 chn Perform CHN Elemental Analysis q1->chn Yes chn_pass Result ±0.4% of theory? chn->chn_pass chn_fail FAIL: Re-purify sample. Check for solvent/water. chn_pass->chn_fail No q2 Is the molecular formula correct and what is the exact mass? chn_pass->q2 Yes hrms Perform HRMS q2->hrms Yes hrms_pass Mass within 5 ppm? hrms->hrms_pass hrms_fail FAIL: Incorrect product or unexpected fragmentation. hrms_pass->hrms_fail No q3 Is the chemical structure correct? hrms_pass->q3 Yes nmr Perform ¹H and ¹³C NMR q3->nmr Yes nmr_pass Spectra match proposed structure? nmr->nmr_pass nmr_fail FAIL: Incorrect isomer or product. Identify impurities. nmr_pass->nmr_fail No q4 How pure is the sample? nmr_pass->q4 Yes hplc Perform HPLC-UV q4->hplc Yes hplc_pass Purity >95%? hplc->hplc_pass hplc_fail FAIL: Re-purify sample. hplc_pass->hplc_fail No final Compound Characterization Complete: Identity, Purity, and Composition Confirmed hplc_pass->final Yes

Caption: Decision flowchart for comprehensive analytical characterization.

Comparative Summary of Techniques

ParameterElemental Analysis (CHN)High-Resolution MS (HRMS)NMR SpectroscopyHPLC-UV
Primary Information Elemental composition (%)Molecular formula, exact massMolecular structure, connectivityPurity, number of components
Accuracy ±0.4% absolute< 5 ppm mass accuracyHigh (structural)High (purity, typically ±2%)
Sample Amount 1-3 mg< 1 µg1-10 mg1-10 µg
Key Strength Definitive empirical formulaUnambiguous molecular formulaUnambiguous structure determinationGold standard for purity assessment
Key Limitation No structural informationNo direct elemental ratiosIndirect purity informationNo structural information alone
Self-Validation Bracketing with CRMsInternal mass calibrantKnown solvent residual peaksSystem suitability tests

Conclusion

The characterization of a novel molecule like Methyl 3-nitroisoxazole-5-carboxylate demands a multi-faceted analytical approach. While combustion-based elemental analysis serves as the indispensable foundation for confirming the empirical formula, it is only one piece of the puzzle. Its data must be corroborated by high-resolution mass spectrometry to confirm the molecular formula and by NMR spectroscopy to verify the specific isomeric structure. Finally, HPLC must be employed to establish a verifiable purity level. By integrating these techniques and understanding the causality behind their respective protocols, researchers can build a complete, defensible, and scientifically sound data package for any novel chemical entity.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

  • ICH. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Zhang, Y., et al. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. [Link]

  • Thomas, S. (2021, February 2). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Jones, A. et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • National Analytical Corporation. (n.d.). MULTI-ELEMENT METALLO-ORGANIC REFERENCE STANDARD. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Zhang, J. et al. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. PMC. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • MDPI. (2023, November 9). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. [Link]

  • NIST. (n.d.). Newly Developed Standard Reference Materials for Organic Contaminant Analysis. [Link]

  • Klapötke, T. M. et al. (n.d.). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Feketeova, L. et al. (2017, September 22). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Nanalysis Corp. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Yaichkov, I. et al. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • ResearchGate. (2025, October 22). (PDF) Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. [Link]

  • ResearchGate. (n.d.). Analytical data and elemental analysis of compounds. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • RSC Publishing. (n.d.). Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. New Journal of Chemistry. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. [Link]

  • ResearchGate. (2024, January 10). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • National Institutes of Health. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC. [Link]

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